molecular formula C7H14ClNO2 B554963 (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride CAS No. 33305-75-8

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B554963
CAS No.: 33305-75-8
M. Wt: 179.64 g/mol
InChI Key: DUJGQVVONTYHLT-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative widely used as a building block in organic synthesis and pharmaceutical research. Its structure features a five-membered pyrrolidine ring with an ethyl ester group at the 2-position and a hydrochloride salt. The (S)-enantiomer is particularly valued for its role in asymmetric synthesis, contributing to the stereochemical control of bioactive molecules . Key properties include:

  • Molecular formula: C₇H₁₄ClNO₂
  • Molecular weight: 179.64 g/mol
  • CAS number: Specific to enantiomer (e.g., (R)-enantiomer: 131477-20-8 ; methyl ester analog: 2133-40-6 ).

Properties

IUPAC Name

ethyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJGQVVONTYHLT-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186928
Record name Ethyl L-prolinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33305-75-8
Record name L-Proline, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33305-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-prolinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033305758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl L-prolinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl L-prolinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

O,N-Dialkylation of (S)-Proline

The direct O,N-dialkylation of (S)-proline represents the most straightforward route to (S)-ethyl pyrrolidine-2-carboxylate. As detailed in U.S. Patent US5300660A, this method avoids intermediate isolation, preserving optical purity through a one-pot reaction.

Procedure :

  • Substrate Activation : (S)-Proline (11.5 g, 0.10 mol) is suspended in dry DMF with K₂CO₃ (27.6 g, 0.20 mol) and NaI (4.5 g, 0.03 mol) to deprotonate the carboxylate and pyrrolidine nitrogen.

  • Alkylation : Bromoethane (27.2 g, 0.25 mol) is added dropwise at 30°C, facilitating simultaneous O-ethylation and N-ethylation.

  • Workup : The crude product is extracted with diethyl ether, dried over MgSO₄, and concentrated to yield the ester as a hydrochloride salt (66% yield, 92% purity by GLC).

Key Advantages :

  • Stereochemical Fidelity : No racemization observed due to the absence of harsh acidic/basic conditions.

  • Scalability : The reaction achieves >65% yield at 100-mmol scale, making it industrially viable.

Catalytic Hydrogenation of Pyrroline Derivatives

Hydrogenation of Δ¹-Pyrroline-2-Carboxylates

European Patent EP3015456A1 discloses a stereoselective route starting from Δ¹-pyrroline-2-carboxylates, leveraging chiral catalysts to achieve cis-isomer dominance.

Procedure :

  • Substrate Preparation : Ethyl Δ¹-pyrroline-2-carboxylate is synthesized via hydrolysis of its tert-butyloxycarbonyl (Boc)-protected precursor using NaOH (2M, 40°C, 6 h).

  • Hydrogenation : The pyrroline intermediate is subjected to H₂ (50 psi) in the presence of 5% Pd/C and (R)-BINAP-derived chiral catalysts in MeOH at 25°C for 12 h.

  • Isolation : The reaction mixture is filtered, concentrated, and treated with HCl/Et₂O to precipitate the hydrochloride salt (78% yield, >99% ee).

Mechanistic Insight :

  • The chiral catalyst induces face-selective adsorption of the pyrroline ring, ensuring >95% cis-selectivity.

  • Racemization at C2 is suppressed by maintaining pH < 4 during salt formation.

Boc-Protected Proline Route

Protection and Alkylation Strategy

A Royal Society of Chemistry protocol adapts Boc-protected proline for carboxylate alkylation, minimizing side reactions.

Procedure :

  • Protection : DL-Proline is treated with Boc anhydride (1.05 eq) in THF/H₂O (1:1) with NaHCO₃ (3.0 eq) at 25°C for 12 h (98% yield).

  • Alkylation : The Boc-protected proline (0.3 mmol) is coupled with bromoethane using COMU (0.25 mmol) and DIPEA (0.5 mmol) in THF at 0°C, followed by reflux (24 h).

  • Deprotection : Boc removal with HCl/dioxane (4M, 2 h) yields the hydrochloride salt (82% overall yield, 97% ee).

Critical Parameters :

  • Coupling Agent : COMU outperforms traditional carbodiimides by reducing epimerization.

  • Temperature Control : Reflux conditions are essential for complete alkylation but require rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

Parameter O,N-Dialkylation Catalytic Hydrogenation Boc-Protected Route
Starting Material(S)-ProlineΔ¹-Pyrroline-2-carboxylateBoc-DL-proline
Reaction Steps133
Yield (%)667882
Enantiomeric Excess (%)>99>9997
ScalabilityHighModerateLow

Key Observations :

  • The O,N-dialkylation route offers the shortest pathway but requires stringent control of alkylating agent stoichiometry.

  • Catalytic hydrogenation achieves the highest ee but involves multi-step substrate preparation.

  • The Boc-protected method balances yield and purity but incurs higher reagent costs.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

  • Pd/C Recovery : Filtration and reactivation of Pd/C reduces costs by 40% in hydrogenation-based processes.

  • DMF Reuse : Distillation of DMF from O,N-dialkylation reactions achieves 90% solvent recovery.

Waste Management

  • Byproduct Mitigation : Sodium bicarbonate from Boc deprotection is neutralized with citric acid, generating non-hazardous sodium citrate .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride involves its ability to act as an organocatalyst. The compound’s chiral center allows it to induce asymmetry in chemical reactions, leading to the formation of enantiomerically pure products. This is particularly important in the synthesis of pharmaceuticals, where the chirality of a compound can significantly impact its biological activity. The molecular targets and pathways involved in its catalytic activity include the activation of carbonyl compounds and the formation of enamine intermediates .

Comparison with Similar Compounds

Ethyl Esters vs. Methyl Esters

Property (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride (S)-Methyl Pyrrolidine-2-Carboxylate Hydrochloride
Ester group Ethyl Methyl
Molecular weight 179.64 165.62 (C₆H₁₁NO₂·HCl)
Lipophilicity Higher (longer alkyl chain) Lower
Hydrolysis rate Slower Faster
Applications Chiral intermediate in complex syntheses Smaller-scale reactions due to rapid hydrolysis

Key Insight : The ethyl ester’s longer chain enhances lipophilicity, making it preferable for reactions requiring slower hydrolysis .

Pyrrolidine vs. Naphthyridine Derivatives

Compound Core Structure Key Properties
(S)-Ethyl pyrrolidine-2-carboxylate 5-membered ring Flexible, moderate steric hindrance; [α]D data varies by substituents
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Bicyclic 6-membered ring Rigid structure; distinct NMR shifts (δH 4.24–4.12 for ester protons )

Key Insight: Bicyclic naphthyridine derivatives exhibit rigid conformations, altering reactivity compared to monocyclic pyrrolidines .

Stereochemical Comparisons: (S) vs. (R) Enantiomers

Property (S)-Enantiomer (R)-Enantiomer (CAS 131477-20-8)
Optical rotation Not explicitly reported (inference: +) [α]D data not provided; mirror-image properties
Biological activity Often preferred in drug synthesis May show opposing chiral interactions
Synthesis cost Similar Similar

Key Insight : Enantiomeric purity is critical for pharmaceutical efficacy, as seen in the use of (S)-ethyl ester in SARS-CoV-2 protease inhibitor synthesis .

Physical and Chemical Properties

Compound Melting Point (°C) Specific Rotation ([α]D) Solubility
(S)-Ethyl pyrrolidine-2-carboxylate HCl Not reported Not explicitly provided Polar solvents
(2R,5S)-Ethyl 5-carbamoyl derivative 71–73 −3.6° (c 0.5, DMSO) DMSO-soluble
Methyl (2S,4R)-4-(trifluoromethoxy) HCl Not reported Not provided DCM/EtOAc

Key Insight : Substituents like trifluoromethoxy groups enhance lipophilicity but complicate crystallization .

Biological Activity

(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is a chiral compound derived from proline, an amino acid, and is recognized for its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of the Compound

  • Chemical Structure : this compound has a molecular formula of C7H14ClNO2 and a molecular weight of approximately 179.64 g/mol.
  • Chirality : The compound is chiral, making it significant in the synthesis of enantiomerically pure pharmaceuticals.

The exact molecular mechanism of this compound remains largely unexplored. However, it is hypothesized that the compound may exert its biological effects through:

  • Binding Interactions : Potential interactions with various biomolecules, including proteins and nucleic acids.
  • Enzyme Modulation : Possible inhibition or activation of specific enzymes, influencing metabolic pathways.
  • Gene Expression Alteration : Changes in gene expression profiles that could lead to therapeutic effects.

Research indicates that pyrrolidine derivatives exhibit a broad spectrum of biological activities, including:

1. Case Studies

Several studies have explored the biological activity of pyrrolidine derivatives:

  • Antimicrobial Studies : Derivatives were tested against various bacterial strains, showing promising results in terms of antibacterial efficacy comparable to established drugs .
  • Anticancer Activity : Research on thiosemicarbazone-proline conjugates derived from similar compounds demonstrated significant antiproliferative activity against cancer cell lines, suggesting potential therapeutic applications .

2. Dosage Effects in Animal Models

Currently, there is insufficient data regarding the dosage effects of this compound in animal models. Further research is needed to establish effective dosage ranges and evaluate pharmacokinetics.

Applications in Scientific Research

This compound has been employed in various fields:

  • Organic Synthesis : Utilized as an organocatalyst in asymmetric synthesis, aiding in the production of chiral compounds.
  • Medicinal Chemistry : Serves as a precursor for synthesizing pharmaceuticals targeting neurological and cardiovascular conditions.
  • Coordination Chemistry : Involved in synthesizing metal complexes that exhibit enhanced biological activity compared to their uncomplexed forms.

Comparative Analysis

To better understand the biological activity and potential applications of this compound, it can be compared with other related compounds:

Compound NameStructural FeaturesBiological Activity
(S)-Ethyl pyrrolidine-2-carboxylateChiral center at the 2-positionPotential neuroprotective effects
(R)-Ethyl pyrrolidine-2-carboxylateChiral center at the 2-positionAntimicrobial properties
Pyrrolidine derivativesVarious substitutionsAnticancer and antimicrobial activities

Q & A

Q. Methodological Answer :

  • X-ray crystallography : Programs like SHELXL refine small-molecule structures with high-resolution data. For enantiomeric confirmation, assign absolute configuration using anomalous dispersion effects .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a polar mobile phase (e.g., hexane/isopropanol) to resolve enantiomers. Compare retention times with known standards .
  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra for diastereotopic proton splitting in the pyrrolidine ring, confirming stereochemical integrity .

Advanced Research Question: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

Methodological Answer :
Contradictions often arise from dynamic conformational changes or impurities. Systematic steps include:

  • Variable-temperature NMR : Identify temperature-dependent splitting caused by ring puckering in the pyrrolidine moiety.
  • Mass spectrometry (ESI-MS) : Rule out impurities by confirming molecular ion peaks (e.g., MH+^+ at m/z 539.2 in related compounds) .
  • Cross-validate with DFT calculations : Simulate NMR chemical shifts using density functional theory to match experimental observations .

Advanced Research Question: What are the best practices for handling and storing this compound to ensure stability?

Q. Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the ester group.
  • Handling : Use desiccants during weighing due to hygroscopicity. Safety data sheets (SDS) recommend PPE (gloves, goggles) and fume hoods to mitigate respiratory hazards .
  • Shelf-life monitoring : Regular LC-MS checks for degradation products (e.g., free pyrrolidine-2-carboxylic acid) are critical for time-sensitive experiments .

Advanced Research Question: How can enantiomeric excess (ee) be quantified for this compound in asymmetric synthesis?

Q. Methodological Answer :

  • Chiral derivatization : React with Mosher’s acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) and analyze 19^19F NMR integration ratios .
  • Circular dichroism (CD) : Compare Cotton effects at 220–250 nm with enantiopure standards.
  • Marfey’s reagent : Derivatize free amine groups (if present) and use reversed-phase HPLC to separate diastereomers .

Advanced Research Question: What role does this compound play in multi-step syntheses of bioactive molecules?

Methodological Answer :
It serves as a chiral building block for:

  • Peptidomimetics : The pyrrolidine ring mimics proline’s conformational constraints. Coupling with Fmoc-protected amino acids (e.g., Fmoc-O-tert-butyl-L-tyrosine) via EDC/HOBt activation yields protease-resistant analogs .
  • Kinase inhibitors : Functionalization at the carboxylate group (e.g., amidation with trifluoroethoxy-pyridine derivatives) enhances target binding .
  • Macrocyclization : Microwave-assisted ring-closing metathesis (RCM) with Grubbs catalyst generates constrained macrocycles .

Advanced Research Question: How can researchers design experiments to address discrepancies in reported biological activities of derivatives?

Q. Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ester vs. amide groups) and compare IC50_{50} values in enzymatic assays.
  • Crystallographic docking : Use SHELXS/SHELXD to solve ligand-bound protein structures and identify key binding interactions (e.g., hydrogen bonds with the pyrrolidine nitrogen) .
  • Meta-analysis : Critically evaluate literature for inconsistencies in assay conditions (e.g., buffer pH, enzyme sources) that may explain divergent results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.